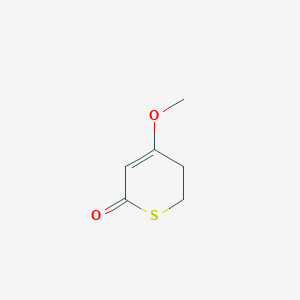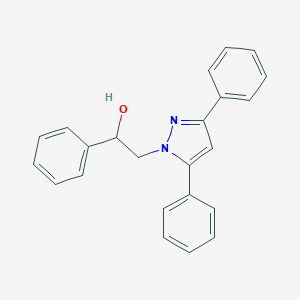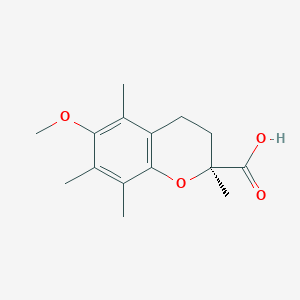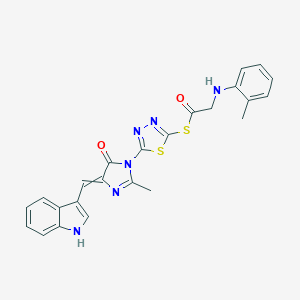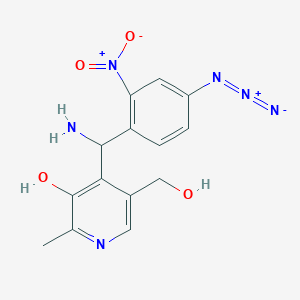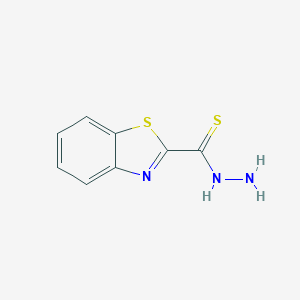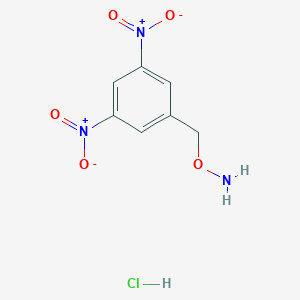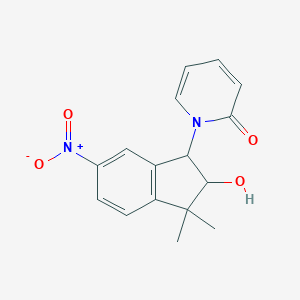
1-(2-Hydroxy-3,3-dimethyl-6-nitro-1,2-dihydroinden-1-yl)pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-3,3-dimethyl-6-nitro-1,2-dihydroinden-1-yl)pyridin-2-one (also known as HDMNI) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. HDMNI has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
HDMNI exerts its biological activity by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, HDMNI can induce DNA damage and cell death in cancer cells. Additionally, HDMNI has been shown to bind to metal ions, which can lead to changes in the fluorescence properties of the compound.
Efectos Bioquímicos Y Fisiológicos
HDMNI has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. HDMNI has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, HDMNI has been shown to exhibit fluorescent properties in the presence of metal ions, making it a potential tool for the detection of metal ions in biological and environmental samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of HDMNI is its potential as a fluorescent probe for the detection of metal ions. This property could be useful in a variety of applications, including environmental monitoring and biomedical imaging. However, one limitation of HDMNI is its cytotoxicity, which could limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on HDMNI. One area of interest is the development of HDMNI-based materials with unique properties, such as fluorescence or catalytic activity. Another area of interest is the investigation of HDMNI as a potential therapeutic agent for the treatment of cancer. Additionally, further research is needed to better understand the mechanism of action of HDMNI and its potential applications in various fields.
Métodos De Síntesis
The synthesis of HDMNI involves a series of chemical reactions that start with the reaction of 2,3-dimethyl-1,3-butadiene with nitric acid to form 2,3-dimethyl-2-nitrobutene. This compound is then reacted with 2-methylpyridine-4-carboxylic acid to form HDMNI.
Aplicaciones Científicas De Investigación
HDMNI has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, HDMNI has been studied as a potential anticancer agent due to its ability to inhibit the activity of DNA topoisomerase II. In biochemistry, HDMNI has been studied as a potential fluorescent probe for the detection of metal ions. In materials science, HDMNI has been studied as a potential building block for the synthesis of new materials with unique properties.
Propiedades
Número CAS |
131406-69-4 |
|---|---|
Nombre del producto |
1-(2-Hydroxy-3,3-dimethyl-6-nitro-1,2-dihydroinden-1-yl)pyridin-2-one |
Fórmula molecular |
C16H16N2O4 |
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
1-(2-hydroxy-3,3-dimethyl-6-nitro-1,2-dihydroinden-1-yl)pyridin-2-one |
InChI |
InChI=1S/C16H16N2O4/c1-16(2)12-7-6-10(18(21)22)9-11(12)14(15(16)20)17-8-4-3-5-13(17)19/h3-9,14-15,20H,1-2H3 |
Clave InChI |
XSUATPWEEHNFMA-UHFFFAOYSA-N |
SMILES |
CC1(C(C(C2=C1C=CC(=C2)[N+](=O)[O-])N3C=CC=CC3=O)O)C |
SMILES canónico |
CC1(C(C(C2=C1C=CC(=C2)[N+](=O)[O-])N3C=CC=CC3=O)O)C |
Sinónimos |
1,1-dimethyl-5-nitro-3-(2-pyridon-1-yl)indan-2-ol 1,1-DNPI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



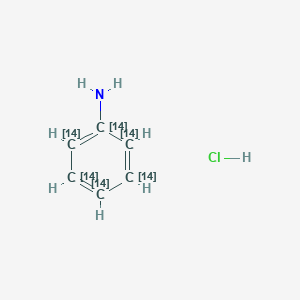
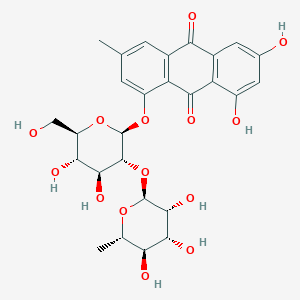
phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)
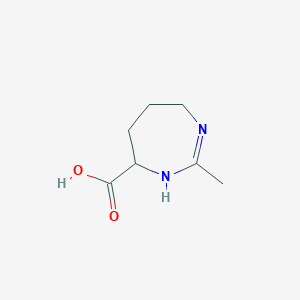
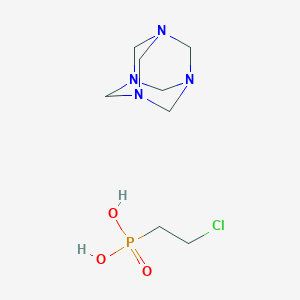
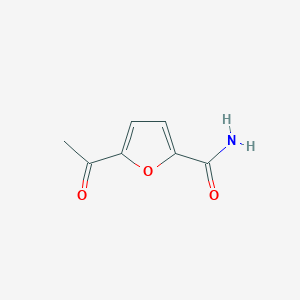
![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)
